![molecular formula C13H14FI B13645653 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B13645653.png)
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The presence of both fluorine and iodine atoms in the molecule adds to its reactivity and potential utility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate reagents to introduce the fluorophenyl and iodo groups. One common method involves the use of radical reactions or nucleophilic addition to the [1.1.1]propellane core . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of bicyclo[1.1.1]pentane derivatives . These methods are advantageous as they provide a consistent and high-throughput means of producing the compound, which is essential for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Radical Reactions: The presence of the bicyclo[1.1.1]pentane core makes it suitable for radical reactions, which can lead to the formation of complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Applications De Recherche Scientifique
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl and iodo groups allows the compound to engage in various chemical interactions, which can influence its biological activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:
- 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane
- Ethyl 2,2-difluoro-2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
Uniqueness
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[11The combination of these elements with the bicyclo[1.1.1]pentane core makes it a versatile and valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H14FI |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C13H14FI/c14-11-4-2-1-3-10(11)5-6-12-7-13(15,8-12)9-12/h1-4H,5-9H2 |
Clé InChI |
DDEWPHIPGLKQJY-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)I)CCC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


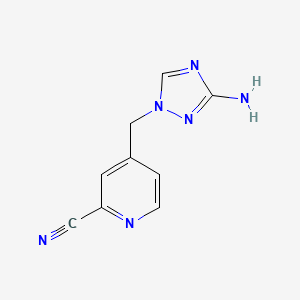

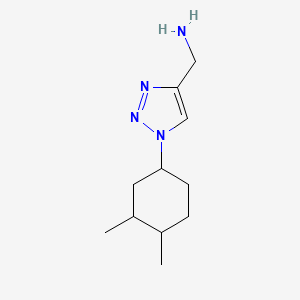
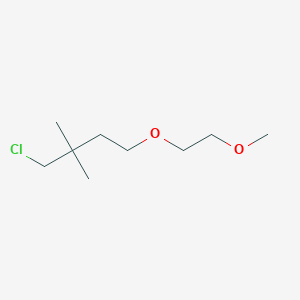
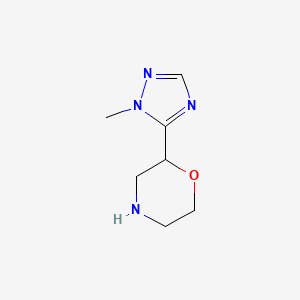
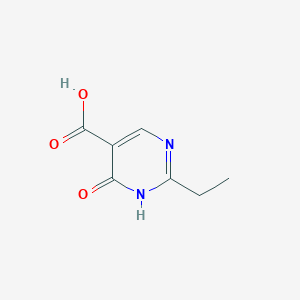
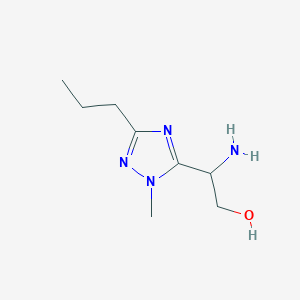
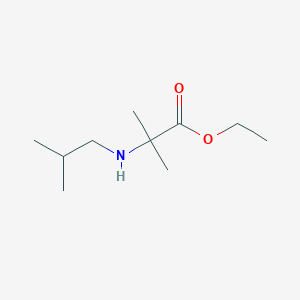
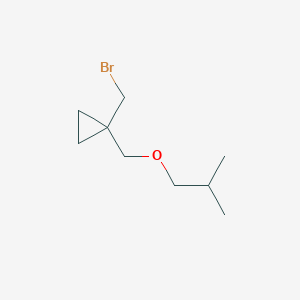
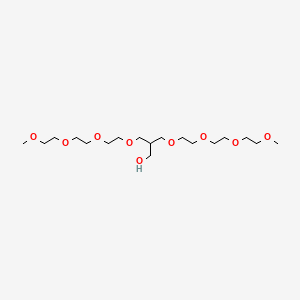
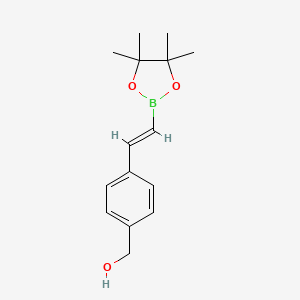
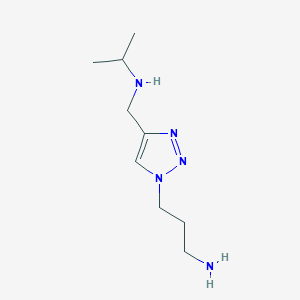
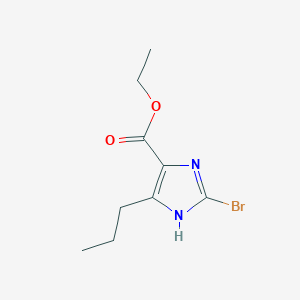
![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)
